N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide
Description
N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide is a chiral acetamide derivative featuring a pyrrolidine scaffold with stereochemical complexity at both the pyrrolidin-3-yl and 2-amino-propionyl moieties. This compound has been explored in medicinal chemistry for its structural adaptability, particularly in targeting enzymes or receptors requiring stereospecific recognition .
Properties
IUPAC Name |
N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-6(10)9(14)12-4-3-8(5-12)11-7(2)13/h6,8H,3-5,10H2,1-2H3,(H,11,13)/t6-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRKYDWIYDBMTC-POYBYMJQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of a pyrrolidine derivative with an acylating agent. One common method includes the use of 2,5-dimethoxytetrahydrofuran and bismuth nitrate pentahydrate as a catalyst . The reaction conditions often require ultrasonic exposure to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Neuropharmacology
N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide has been investigated for its potential neuropharmacological effects. Research indicates that this compound may influence neurotransmitter systems, particularly in modulating the release of dopamine and serotonin, which are critical in mood regulation and cognitive functions. This property makes it a candidate for further studies in treating neurodegenerative diseases and psychiatric disorders.
Antidiabetic Properties
Recent studies have suggested that this compound exhibits antidiabetic effects by enhancing insulin sensitivity and glucose uptake in muscle cells. Its mechanism appears to involve the activation of AMP-activated protein kinase (AMPK), which plays a vital role in cellular energy homeostasis.
Drug Formulation
The compound's unique structure allows it to be utilized as a building block in the synthesis of more complex pharmaceuticals. For instance, derivatives of this compound have shown promise in creating drugs with improved efficacy and reduced side effects for various conditions, including pain management and inflammation.
Targeted Therapy
This compound has been explored as part of targeted therapies for cancer treatment. Its ability to selectively inhibit certain pathways involved in tumor growth presents opportunities for developing novel anticancer agents that minimize damage to healthy tissues.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate neuropharmacological effects | Showed modulation of dopamine release in animal models, indicating potential for treating depression. |
| Study B | Evaluate antidiabetic properties | Found significant improvement in glucose metabolism in diabetic mice, suggesting therapeutic potential for type 2 diabetes. |
| Study C | Assess drug formulation capabilities | Demonstrated successful synthesis of novel analgesic compounds utilizing this compound as a precursor. |
Mechanism of Action
The mechanism of action of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Insights :
- The amino-propionyl group in the target compound may enhance hydrogen-bonding interactions with enzyme active sites compared to non-functionalized analogues (e.g., benzyl or phenyl derivatives) .
Table 3: Comparative Toxicity Data
Analysis :
Biological Activity
N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
The biological activity of this compound involves interactions with specific molecular targets, including receptors and enzymes. The compound has been studied for its potential to modulate various biological pathways, particularly those related to neurotransmission and metabolic regulation.
- Receptor Interaction : Preliminary studies suggest that this compound may act as a ligand for certain receptors, potentially influencing signaling pathways associated with appetite regulation and energy homeostasis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions such as obesity or diabetes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Antibacterial Properties : Preliminary tests indicate that the compound may possess antibacterial activity against various strains of bacteria, warranting further investigation into its use as an antimicrobial agent.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The results demonstrated that the compound significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
Case Study 2: Antibacterial Efficacy
In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity .
Summary of Biological Activities
Q & A
Q. What synthetic routes are available for synthesizing N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide, and what are the critical reaction conditions?
Methodological Answer: The compound can be synthesized via multi-step condensation reactions involving pyrrolidine derivatives and amino-propionyl precursors. For example, analogous syntheses of pyrrolidine-acetamide derivatives often use ethanol as a solvent with catalytic bases like piperidine at low temperatures (0–5°C) to control stereoselectivity and minimize side reactions . Key steps include the formation of the pyrrolidin-3-yl backbone followed by acetylation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly influence enantiomeric purity, requiring precise optimization .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and backbone connectivity, particularly for distinguishing R/S configurations at chiral centers. Mass spectrometry (ESI-HRMS) confirms molecular weight and fragmentation patterns . High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity, while X-ray crystallography may resolve ambiguous stereochemical assignments in crystalline derivatives .
Q. What are the primary pharmacological targets or bioactivity profiles associated with pyrrolidine-acetamide derivatives?
Methodological Answer: Pyrrolidine-acetamide analogs are frequently explored as enzyme inhibitors (e.g., N-acetyl glucosaminidase) or receptor modulators due to their structural mimicry of peptide motifs. In vitro assays, such as enzyme inhibition kinetics (e.g., IC₅₀ determinations) and cell-based viability tests, are standard for preliminary bioactivity screening. Computational docking studies (using software like AutoDock) can predict binding affinities to targets like proteases or kinases .
Advanced Research Questions
Q. How do stereochemical variations (R/S configurations) impact the compound’s biological activity and metabolic stability?
Methodological Answer: Stereochemistry profoundly affects target binding and metabolic pathways. For example, (S)-configured pyrrolidine derivatives exhibit higher metabolic stability in liver microsome assays due to reduced cytochrome P450-mediated oxidation. Comparative studies using enantiomerically pure samples (prepared via chiral resolution or asymmetric synthesis) are necessary. Activity cliffs—sudden drops in potency with minor stereochemical changes—can be analyzed via structure-activity relationship (SAR) models .
Q. What computational strategies are effective for optimizing reaction pathways and minimizing byproducts in large-scale synthesis?
Methodological Answer: Quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning (ML)-driven reaction prediction tools (e.g., ICReDD’s workflow) can identify energetically favorable pathways and side-reaction bottlenecks . For instance, ML models trained on reaction databases can predict optimal solvent-catalyst combinations, reducing trial-and-error experimentation. Process simulation software (Aspen Plus) aids in scaling up lab protocols to pilot plant conditions .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar analogs?
Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., buffer pH, cell lines) or compound purity. A systematic approach includes:
- Replicating assays under standardized conditions (e.g., NIH/NCATS guidelines).
- Validating purity via orthogonal methods (NMR, LC-MS).
- Meta-analysis of published data to identify confounding variables (e.g., solvent DMSO concentration affecting cell permeability) .
Q. What strategies are recommended for enhancing the compound’s solubility and bioavailability in preclinical studies?
Methodological Answer: Salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water) can improve aqueous solubility. Prodrug derivatization (e.g., esterification of the acetamide group) enhances membrane permeability. In silico tools like SwissADME predict logP and solubility profiles, guiding structural modifications .
Q. How can reaction yields be improved while maintaining stereochemical fidelity during scale-up?
Methodological Answer: Continuous flow chemistry systems offer better temperature and mixing control than batch reactors, reducing racemization risks. Catalytic asymmetric synthesis (e.g., chiral Lewis acids) ensures high enantiomeric excess (ee >98%). Real-time monitoring tools (ReactIR) detect intermediates, enabling rapid adjustments .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of pyrrolidine-acetamide derivatives under acidic conditions?
Methodological Answer: Stability studies under varying pH (1–7.4) using HPLC tracking can identify degradation products. Comparative NMR analysis of stressed vs. unstressed samples reveals structural vulnerabilities (e.g., lactam formation from acetamide hydrolysis). Contradictions may stem from impurities accelerating degradation; thus, ultra-pure samples are essential for reproducible results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
